molecular formula C8H14Cl2N2 B2625571 Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride CAS No. 1171556-14-1

Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2625571
CAS No.: 1171556-14-1
M. Wt: 209.11
InChI Key: WAFNNWYZIZSTMK-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

The molecular formula of methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride is C₈H₁₃N₂·2HCl , corresponding to a molar mass of 209.12 g/mol. The structure comprises a pyridine ring substituted at the 2-position with an ethylamine group, where the amine nitrogen is methylated and protonated as a dihydrochloride salt. Key bonding features include:

  • Pyridine Ring : A six-membered aromatic ring with nitrogen at the 2-position, contributing to electron-withdrawing effects that influence the basicity of the ethylamine side chain.
  • Ethylamine Backbone : A two-carbon chain linking the pyridine nitrogen to the methylated amine group. The C–N bond length in the protonated amine is approximately 1.49 Å, typical for alkylammonium salts.
  • Hydrogen Bonding : The hydrochloride ions form strong N–H···Cl interactions, with bond distances ranging from 1.65–1.72 Å, stabilizing the ionic lattice.

The SMILES notation for the free base is CC(N)Cc1ccccn1 , while the protonated form is represented as Cl.Cl.CC(N[H3+])Cc1ccccn1 .

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-5-3-4-6-10-8;;/h3-7,9H,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFNNWYZIZSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. One common method includes the reaction of 2-bromopyridine with methylamine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Scientific Research Applications

Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride has been extensively studied for its biological activities and applications in several domains:

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex molecules, particularly in drug development. It has been investigated for:

  • Antimicrobial Activity : Demonstrated significant activity against various bacterial strains. For example:
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL
Enterococcus faecalis15 μg/mL

The compound's structural similarity to monoamines suggests potential interactions with neurotransmitter systems, enhancing its antimicrobial efficacy .

  • Antiviral Activity : Studies indicate its effectiveness against respiratory viruses, particularly influenza. Effective concentrations ranged from 5 to 25 μM in inhibiting viral replication in vitro .
  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit tumor growth in various cancer models. For instance:
Cancer TypeTumor Reduction (%)
Triple-Negative Breast CancerApproximately 40%

Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway for therapeutic intervention .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and receptor binding. Its interaction with specific molecular targets can modulate biological functions, making it valuable for understanding disease mechanisms and developing new therapies.

Industrial Applications

The compound is also employed in the production of various chemicals and materials. Its utility in industrial settings includes:

  • Chemical Synthesis : As a reagent or intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science : Used in the formulation of polymers or other materials requiring specific chemical properties.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of this compound against influenza viruses. The results indicated that the compound effectively reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent.

Case Study 2: Anticancer Mechanism

In another investigation focused on lung cancer models, treatment with this compound resulted in significant tumor size reduction compared to controls. The study highlighted its potential role in targeting cancer cell survival pathways.

Mechanism of Action

The mechanism of action of Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride with analogous dihydrochloride salts of pyridine- or heterocycle-containing amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Applications
This compound C₈H₁₄Cl₂N₂ 209.11 Pyridin-2-yl on ethyl chain; methyl on amine Not explicitly listed () Research chemical
Betahistine Dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Pyridin-2-yl on ethyl chain; methyl on amine (isomer) 5579-84-0 () Treatment of vertigo and Ménière’s disease
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Pyrazole ring instead of pyridine 1071550-46-3 () Organic synthesis intermediate
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride C₆H₁₁Cl₂N₃ 196.07 Pyrimidin-2-yl instead of pyridine; methyl on amine 1956354-92-9 () Pharmaceutical intermediate
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride C₁₂H₁₉Cl₂N₃ 276.21 Piperidine ring fused with ethyl-pyridin-2-yl Not explicitly listed () Life science research
Key Observations:

Isomerism with Betahistine Dihydrochloride : Despite sharing the same molecular formula (C₈H₁₄Cl₂N₂), this compound differs structurally from Betahistine dihydrochloride (N-methyl-2-(pyridin-2-yl)ethylamine dihydrochloride). The former has the pyridin-2-yl group on the first carbon of the ethyl chain, while Betahistine has it on the second carbon. This positional isomerism significantly impacts biological activity, as Betahistine is a clinically approved drug for inner ear disorders .

Heterocycle Substitution : Replacing pyridine with pyrimidine () or pyrazole () alters electron density and hydrogen-bonding capacity, affecting solubility and binding affinity in drug candidates. Pyrimidine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes .

Commercial Availability and Suppliers

  • This compound is sold by Santa Cruz Biotechnology () at $240–510 per gram.
  • Betahistine Dihydrochloride is widely available from pharmaceutical suppliers ().
  • Industrial-grade [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS 1332530-42-3) is offered by ECHEMI at 99% purity ().

Biological Activity

Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₁₀Cl₂N₂
  • Molecular Weight : Approximately 209.11 g/mol
  • CAS Number : 1171556-14-1

The compound features a pyridine ring substituted with a methyl group and an ethylamine moiety, which contributes to its unique chemical properties and biological activities. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL
Enterococcus faecalis15 μg/mL

The compound's structural similarity to monoamines suggests that it may influence neurotransmitter systems, which could play a role in its antimicrobial efficacy .

2. Antiviral Activity

Recent studies have indicated that compounds containing pyridine rings exhibit antiviral properties. This compound has been evaluated for its potential against viral infections, particularly in the context of respiratory viruses.

  • Activity against Influenza Virus : The compound showed promising results in inhibiting viral replication in vitro, with effective concentrations ranging from 5 to 25 μM .

3. Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines:

Cell Line IC₅₀ (μM) Effect
MCF-7 (breast cancer)225Induces cell cycle arrest in S phase
HeLa (cervical cancer)150Promotes apoptosis

The mechanism involves the activation of caspases and modulation of cell viability markers such as lactate dehydrogenase (LDH) .

Case Study 1: Antimicrobial Efficacy

In a study comparing various pyridine derivatives, this compound exhibited superior antibacterial activity against Gram-positive bacteria compared to standard antibiotics like ceftriaxone. The inhibition zones measured were comparable or greater than those achieved with established antibiotics .

Case Study 2: Antiviral Mechanism

In vitro assays demonstrated that the compound inhibited the replication of influenza A virus by disrupting viral protein synthesis pathways. This suggests its potential utility as a therapeutic agent during viral outbreaks, including those caused by novel strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride?

  • Methodology : Synthetic routes can be designed using multi-step organic synthesis, starting with pyridin-2-yl precursors. For example, reductive amination of pyridine-2-carbaldehyde with methylamine, followed by hydrochlorination. Databases like PISTACHIO and REAXYS can predict feasible pathways and precursor compatibility .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Use high-purity reagents to avoid contamination, and validate intermediates via LC-MS or NMR.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • Purity : HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content .
  • Structure :
  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm amine and pyridine ring environments.
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
  • X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement to resolve bond angles and protonation states .

Q. What are the solubility properties of this compound in common solvents?

  • Data :

SolventSolubility (mg/mL)Notes
Water>100Freely soluble due to ionic nature
Methanol50–75Partial solubility; heating improves dissolution
Ethyl Acetate<1Poor solubility in non-polar solvents
  • Methodological Note : Conduct solubility tests at 25°C with agitation. Use gravimetric analysis for quantification.

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?

  • Approach : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron correlation in the pyridine ring and amine group. Basis sets like 6-31G* are suitable for geometry optimization and vibrational frequency calculations .
  • Validation : Compare DFT-predicted bond lengths and angles with crystallographic data. For thermochemical accuracy, benchmark against experimental enthalpy of formation (average error ±2.4 kcal/mol reported for similar systems) .

Q. What challenges arise in the X-ray crystallographic analysis of hydrochloride salts like this compound, and how can they be addressed?

  • Challenges :

  • Disorder : Chloride ions or solvent molecules may exhibit positional disorder.
  • Twinning : Common in ionic crystals due to lattice symmetry.
    • Solutions :
  • Use SHELXD for structure solution and SHELXL for refinement, applying restraints for disordered regions .
  • Collect high-resolution data (≤1.0 Å) to resolve light atoms (e.g., H, Cl) and validate protonation states .

Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound?

  • Case Example : If DFT predicts a stable zwitterionic form but NMR shows a protonated amine, cross-validate with pH-dependent 15N^{15}N NMR or IR spectroscopy.
  • Framework :

Re-examine computational assumptions (e.g., solvent effects, protonation state).

Repeat experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).

Use multi-method validation (e.g., X-ray + DFT + NMR) to reconcile discrepancies .

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